6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one is a chemical compound characterized by its unique pyrrolo-pyrazine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and hydroxyl functional groups contributes to its reactivity and interaction with biological targets.
This compound can be sourced from various chemical suppliers and databases such as PubChem and Biosynth. It is classified under heterocyclic compounds, specifically within the categories of pyrrolopyrazines and dibromo derivatives. Its chemical formula is with a molecular weight of approximately 251.93 g/mol .
The synthesis of 6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one features a fused pyrrole and pyrazine ring system. The presence of two bromine atoms at the 6 and 7 positions enhances its electrophilic character, while the hydroxyl group at position 4 contributes to its solubility and potential hydrogen bonding capabilities.
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (pH levels, temperature) are critical in determining the outcome of these reactions.
Relevant data regarding melting point or boiling point are often determined experimentally and can vary based on purity.
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting specific diseases such as cancer. Its unique structure allows for further modifications that could enhance its biological activity or selectivity towards certain targets.
The synthesis of the core pyrrolo[1,2-a]pyrazine structure heavily relies on enaminone intermediates derived from 2-formylpyrroles. These versatile building blocks undergo efficient annulation to construct the fused pyrazine ring:
Table 1: Optimization of Pyrrolo[1,2-a]pyrazine Formation via Enaminone Cyclization
Enaminone | Z Group | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
---|---|---|---|---|---|---|---|
1a | CO₂Me | Li₂CO₃ | DMF | 70 | 4 | 4a | 90 |
1b | CO₂Et | Li₂CO₃ | DMF | 80 | 3 | 4b | 66 |
2a | COPh | Li₂CO₃ | DMF | 80 | 3 | 4c | 87 |
3a | CN | Li₂CO₃ | DMF | 70 | 4 | 4g | 53 |
The critical breakthrough was identifying lithium carbonate (Li₂CO₃) as an effective mild base in anhydrous dimethylformamide (DMF). This combination significantly improved reaction yields across various substrates (Table 1), forming the essential pyrrolo[1,2-a]pyrazine core required for subsequent functionalization into the target dibromolactone [1] [2]. This cyclization establishes the core structure upon which the 4-hydroxy and 6,7-dibromo functionalities are introduced.
Introducing bromine atoms at the C6 and C7 positions of the pyrrolo[1,2-a]pyrazine core is crucial for accessing the target compound. This transformation exploits the inherent electron-rich character of the pyrrole ring within the fused system:
Table 2: Key Parameters for Regioselective Bromination of Pyrrolo[1,2-a]pyrazine Precursors
Parameter | Optimal Condition/Range | Impact on Selectivity/Yield |
---|---|---|
Brominating Agent | N-Bromosuccinimide (NBS) | Standard, reliable source of Br⁺; minimizes side reactions |
Solvent | DCM, CHCl₃, DMF (anhydrous) | Aprotic solvents favor SEAr; DMF can solubilize polar substrates |
Temperature | 0°C → Room Temperature | Low T enhances mono-selectivity; RT may be needed for dihalogenation |
NBS Equivalents | ~2.05 - 2.10 (for dibromination) | Ensures completion while minimizing polybromination |
Substrate | Electron-rich pyrrole ring | Bromination favored at C6/C7 adjacent to bridgehead N |
Source: Synthesized from [1] [3]
While the direct synthesis of the specific 6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one via a single MCR is not explicitly detailed in the sources, multicomponent reactions (MCRs) offer powerful strategies for constructing diversely substituted pyrrolo[1,2-a]pyrazine scaffolds that could serve as advanced precursors or analogs. These methods provide efficient access to molecular complexity:
Table 3: Multicomponent Reaction Approaches to Pyrrolo-Fused Pyrazines
MCR Type | Components | Catalyst/Conditions | Product Scaffold | Key Advantage |
---|---|---|---|---|
Ugi Azide 4-CR | Amine, Carbonyl, Isocyanide, TMSN₃ | MeOH, rt or Δ | N-Substituted Tetrahydro-Pyrazino[1,2-a]indoles | High diversity (4 points), Tetrazole moiety |
Enaminone Cyclization MCR | Pyrrole (8), DMFDMA, NH₄OAc | Excess DMFDMA, Heat | Pyrrolo[1,2-a]pyrazines (4) | One-pot, avoids enaminone isolation |
SA-Catalyzed 3-CR | Ethylenediamine, Acetylenic ester, β-Nitrostyrene | Sulfamic Acid (20 mol%), CH₃CN, Δ | Functionalized Pyrrolo[1,2-a]pyrazines | Atom economy, functional group tolerance |
FeCl₃-Catalyzed 3-CR | 1,2-Diamine, Ethyl pyruvate, α-Bromo ketone | FeCl₃ (20 mol%), CH₃CN, Δ | Pyrrolo[1,2-a]quinoxalines/pyrazines | High yields (up to 95%), broad substrate scope |
Source: Synthesized from [1] [3] [5]
These MCRs exemplify efficient routes to structurally diverse pyrrolo[1,2-a]pyrazine cores and analogs, providing platforms for further derivatization, including bromination and hydroxylation, to reach the target structure.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4